3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE
Overview
Description
“3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE” is a complex organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzamido Group: This can be achieved through the reaction of an appropriate amine with benzoyl chloride under basic conditions.
Introduction of the Benzodioxolyl Group: This step may involve the use of a benzodioxole derivative, which can be coupled with the intermediate product from the first step using a suitable coupling reagent.
Final Assembly:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE” can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an amine derivative.
Scientific Research Applications
“3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE” may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential probe for studying biological pathways.
Medicine: As a candidate for drug development, particularly in the areas of antipsychotic and antiemetic therapies.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of “3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE” would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Binding to Receptors: Interaction with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibition of specific enzymes, affecting metabolic pathways.
Signal Transduction Modulation: Modulation of signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with similar structural features.
N-(2H-1,3-Benzodioxol-5-yl)benzamide: A compound with a similar benzodioxolyl group.
4-Methylbenzamide: A compound with a similar methylbenzamide structure.
Uniqueness
“3-BENZAMIDO-N-(2H-1,3-BENZODIOXOL-5-YL)-4-METHYLBENZAMIDE” is unique due to the combination of its benzamido, benzodioxolyl, and methyl groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-benzamido-N-(1,3-benzodioxol-5-yl)-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4/c1-14-7-8-16(11-18(14)24-21(25)15-5-3-2-4-6-15)22(26)23-17-9-10-19-20(12-17)28-13-27-19/h2-12H,13H2,1H3,(H,23,26)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHJWJFCKJFIOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCO3)NC(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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